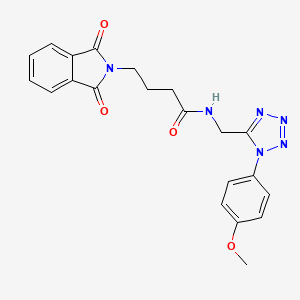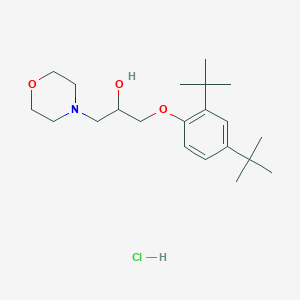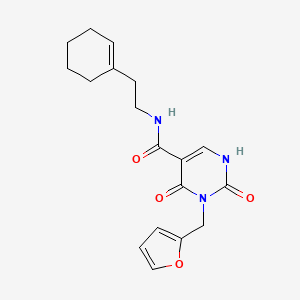
(2-Amino-1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-Methoxyphenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die strukturellen Merkmale der Verbindung deuten auf ein Potenzial als Antitumormittel hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht und die Zytotoxizität und die Induktion der Apoptose bewertet .
- Thiazole weisen häufig antioxidative Eigenschaften auf. Die Untersuchung der Radikalfängerfähigkeit dieser Verbindung könnte Einblicke in ihr Potenzial als natürliches Antioxidans liefern .
- Thiazole wurden als antimikrobielle Mittel untersucht. Forscher könnten die Wirksamkeit der Verbindung gegen Bakterien, Pilze und andere Krankheitserreger bewerten .
- Die Bestimmung ihrer minimalen Hemmkonzentration (MIC) gegenüber klinischen Isolaten würde ihre praktische Verwendung leiten .
- Der Indolizin-3-yl-Rest könnte zur antiviralen Aktivität beitragen. Molekulardokkingstudien könnten ihre Wechselwirkungen mit viralen Proteinen untersuchen .
Antitumor-Eigenschaften
Antioxidative Aktivität
Antimikrobielle Anwendungen
Antivirale Aktivität
Arzneimittelentwicklung und -forschung
Wirkmechanismus
Target of Action
The compound, (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone, is a complex molecule that contains both indole and thiazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, thiazole derivatives have been associated with a wide range of biological activities . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad spectrum of biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific biological activity it exhibits.
Result of Action
Given the diverse biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect the yield of a compound . .
Eigenschaften
IUPAC Name |
[2-amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-32-17-9-7-16(8-10-17)26(31)25-24(28)23(21-6-4-5-13-30(21)25)27-29-20(15-35-27)19-14-18(33-2)11-12-22(19)34-3/h4-15H,28H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZQPWNUOMLKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=C(C=CC(=C5)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)
![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)


![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine](/img/structure/B2413015.png)


![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)



